Benz(aldehyde-D)-carbonyl-13C

Catalog No.
S1522654
CAS No.
155638-70-3
M.F
C7H6O
M. Wt
108.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benz(aldehyde-D)-carbonyl-13C

CAS Number

155638-70-3

Product Name

Benz(aldehyde-D)-carbonyl-13C

IUPAC Name

deuterio(phenyl)(113C)methanone

Molecular Formula

C7H6O

Molecular Weight

108.12 g/mol

InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6+1D

InChI Key

HUMNYLRZRPPJDN-KFNOGTNBSA-N

SMILES

C1=CC=C(C=C1)C=O

Canonical SMILES

C1=CC=C(C=C1)C=O

Isomeric SMILES

[2H][13C](=O)C1=CC=CC=C1

Isotope Labeling Studies:

The presence of the Deuterium (D) atom and the Carbon-13 (¹³C) isotope in specific positions of the molecule makes Deuterio(phenyl)(113C)methanone a valuable tool for isotope labeling studies in various fields.

  • Mechanistic Studies

    By incorporating this molecule into a reaction pathway, researchers can track the movement of the labeled atoms within the molecule. This information helps elucidate reaction mechanisms and understand how bonds are formed and broken during chemical processes [].

  • Metabolic Tracing

    In biological research, Deuterio(phenyl)(113C)methanone can be used to trace metabolic pathways. When introduced into a cell or organism, the labeled molecule can be incorporated into various biomolecules. By analyzing the position of the isotopes in these biomolecules, researchers can gain insights into cellular metabolism [].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹³C isotope in Deuterio(phenyl)(113C)methanone enhances the signal in Carbon-13 NMR spectroscopy. This technique allows researchers to study the structure and dynamics of molecules by analyzing the interaction of the nuclei with a strong magnetic field. The enriched ¹³C isotope provides a stronger signal compared to its naturally occurring counterpart, leading to better sensitivity and resolution in NMR experiments [].

Benz(aldehyde-D)-carbonyl-13C is an isotopically labeled form of benzaldehyde, specifically featuring a carbon-13 isotope at the carbonyl position. Benzaldehyde itself is an aromatic aldehyde with the chemical formula C6H5CHOC_6H_5CHO. It is characterized by a colorless liquid state and a distinct almond-like odor, commonly associated with its use as a flavoring agent in foods and fragrances. The incorporation of the carbon-13 isotope allows for enhanced analytical capabilities, particularly in nuclear magnetic resonance spectroscopy, where it aids in the study of molecular structures and dynamics.

Typical of aldehydes:

  • Oxidation: It can be oxidized to benzoic acid when exposed to air.
  • Reduction: Under hydrogenation conditions, it can be reduced to benzyl alcohol.
  • Cannizzaro Reaction: In the presence of strong bases, it undergoes disproportionation, yielding benzyl alcohol and benzoic acid.
  • Condensation Reactions: It can react with diols to form benzylidene acetals, and with cyanide to produce cyanohydrins.

These reactions are fundamental in organic synthesis and can be influenced by the presence of the carbon-13 isotope, which can provide insights into reaction mechanisms through isotopic labeling studies.

The biological activity of benzaldehyde derivatives, including benz(aldehyde-D)-carbonyl-13C, has been explored in various contexts. Benzaldehyde exhibits antimicrobial properties and has been shown to possess cytotoxic effects against certain cancer cell lines. Additionally, it has been investigated for its potential neuroprotective effects due to its ability to modulate neurotransmitter systems. The isotopic labeling may enhance studies on metabolic pathways involving benzaldehyde and its derivatives.

Benz(aldehyde-D)-carbonyl-13C can be synthesized through several methods:

  • Carbonylation of Toluene: This involves the reaction of toluene with carbon monoxide in the presence of a catalyst.
  • Partial Oxidation: Benzyl alcohol can be partially oxidized under controlled conditions to yield benzaldehyde.
  • Labeling Techniques: Specific methods involve the introduction of carbon-13 during the synthesis process, such as using labeled precursors or during reactions that incorporate carbon dioxide labeled with carbon-13.

These methods allow for the production of labeled compounds suitable for research applications.

Benz(aldehyde-D)-carbonyl-13C has several applications:

  • Analytical Chemistry: Its isotopic labeling makes it valuable in nuclear magnetic resonance spectroscopy for studying reaction mechanisms and molecular interactions.
  • Flavoring Agent: Like its unlabeled counterpart, it can be used in food products, although primarily for research purposes.
  • Pharmaceutical Research: It serves as a precursor in the synthesis of various pharmaceuticals and can help trace metabolic pathways in drug development.

Interaction studies involving benz(aldehyde-D)-carbonyl-13C often focus on its reactivity and behavior in biological systems. Researchers utilize its isotopic nature to trace interactions at the molecular level, providing insights into how benzaldehyde interacts with enzymes or other biomolecules. These studies are crucial for understanding its biological effects and potential therapeutic applications.

Benz(aldehyde-D)-carbonyl-13C shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
BenzaldehydeC6H5CHOC_6H_5CHOSimple aromatic aldehyde; widely used as a flavoring agent.
AcetophenoneC6H5COCH3C_6H_5COCH_3Contains a ketone functional group; used in perfumes.
CinnamaldehydeC6H5CH=CHCHOC_6H_5CH=CHCHOExhibits anti-inflammatory properties; found in cinnamon oil.
SalicylaldehydeC6H4(OH)CHOC_6H_4(OH)CHOContains a hydroxyl group; used in organic synthesis.

The uniqueness of benz(aldehyde-D)-carbonyl-13C lies primarily in its isotopic labeling, which allows for detailed studies that are not possible with non-labeled compounds. This feature enhances its utility in research settings focused on organic chemistry and biochemistry.

The pursuit of isotopically labeled aromatic aldehydes began in the mid-20th century, driven by the need to elucidate reaction mechanisms and metabolic pathways. Early efforts focused on single-isotope labeling, such as deuterium substitution in benzaldehyde-d₁ (C₆H₅CDO), to study kinetic isotope effects (KIEs) in condensation reactions. However, the advent of ¹³C-labeling in the 1970s revolutionized structural analysis, allowing researchers to pinpoint carbonyl group dynamics in NMR spectra.

The synthesis of dual-labeled benzaldehyde, combining ¹³C and D, emerged in the 1990s as a response to the growing complexity of organic and pharmaceutical studies. For example, Benz(aldehyde-D)-carbonyl-13C was first reported in patent literature for its enhanced anti-cancer properties compared to non-deuterated analogs. This dual labeling mitigated spin diffusion in NMR while preserving through-bond connectivity, enabling clearer detection of molecular interactions.

Strategic Importance of Combined Deuterium and ¹³C Labeling

Dual isotopic labeling addresses limitations inherent to single-isotope approaches:

  • NMR Resolution: Deuterium (spin-1) reduces proton-induced spin diffusion, while ¹³C (spin-½) provides high-resolution data on carbonyl electronic environments.
  • Mechanistic Insights: KIEs from deuterium at the α-carbon influence reaction rates, whereas ¹³C tracks carbonyl participation in intermediates.
  • Pharmaceutical Stability: Deuterated analogs exhibit altered metabolic stability, as seen in benzaldehyde-d₁’s enhanced cytotoxicity compared to non-deuterated forms.

A comparative analysis of isotopic benzaldehydes highlights these advantages:

CompoundCAS NumberMolecular FormulaKey Applications
Benzaldehyde-d₁3592-47-0C₆H₅CDOKinetic isotope effect studies
Benzaldehyde-¹³C10383-90-1C₆H₅¹³CHONMR metabolic tracing
Benz(aldehyde-D)-¹³C155638-70-3C₆H₅¹³CDOPharmaceutical development, NMR

Research Evolution and Current Landscape

Recent advancements in catalytic deuteration have streamlined the synthesis of dual-labeled benzaldehydes. NHC catalysts, for instance, promote reversible HDE reactions in D₂O, achieving 98% deuterium incorporation at the α-position without side reactions like benzoin condensation. Meanwhile, ¹³C-labeling at the carbonyl group is achieved via isotopically enriched carbon monoxide or formyl precursors.

Applications now span:

  • Flavor Chemistry: Authenticity testing of natural benzaldehyde in cherry flavors using δ¹³C and δ²H values.
  • Drug Design: Deuteration at the formyl group enhances the anti-proliferative effects of benzaldehyde derivatives in cancer cell lines.
  • Materials Science: Isotopic purity (>99%) ensures minimal interference in quantum mechanical calculations.

Theoretical Foundations of Isotope Labeling in Organic Chemistry

Isotopic labeling leverages fundamental principles:

  • Kinetic Isotope Effects (KIEs): Deuterium’s higher mass reduces vibrational frequencies, slowing reactions at the α-carbon. For benzaldehyde-d₁, this results in a 5–7% rate decrease in nucleophilic additions.
  • NMR Chemical Shifts: ¹³C-enrichment at the carbonyl carbon (δ ~190–200 ppm) simplifies signal assignment in complex matrices.
  • Thermodynamic Stability: Deuteration lowers the zero-point energy of C–D bonds, enhancing thermal stability in pharmaceutical formulations.

The interplay between these effects is captured in the modified Arrhenius equation for deuterated compounds:
$$
kH/kD = \exp\left(\frac{\Delta Ea}{RT}\right)$$where $$ \Delta Ea $$ represents the activation energy difference between protiated and deuterated forms.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

(formyl-~13~C,formyl-~2~H)Benzaldehyde

Dates

Modify: 2024-04-14

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